molecular formula C8H8O3 B1676425 Methyl 3-hydroxybenzoate CAS No. 19438-10-9

Methyl 3-hydroxybenzoate

Cat. No.: B1676425
CAS No.: 19438-10-9
M. Wt: 152.15 g/mol
InChI Key: FRTCLTAPELFHRB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxybenzoate, also known as methyl m-hydroxybenzoate, is an organic compound with the molecular formula C8H8O3. It is a white crystalline powder or colorless crystalline substance that is easily soluble in alcohol, ether, and acetone, but only slightly soluble in water. This compound is primarily used as a bactericidal preservative in organic synthesis, food, cosmetics, and medicine .

Safety and Hazards

Methyl 3-hydroxybenzoate is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

Methyl 3-hydroxybenzoate, also known as Methylparaben, is primarily used as a preservative in cosmetics and personal-care products . It acts as an anti-fungal agent and has a role as an antibacterial agent .

Mode of Action

As a preservative, it likely works by inhibiting the growth of fungi and bacteria, thereby preventing spoilage and extending the shelf life of products .

Biochemical Pathways

This compound is involved in the gentisate pathway for the degradation of 2,5-xylenol, 3,5-xylenol, and m-cresol . It is metabolized by the enzyme 3-hydroxybenzoate 6-hydroxylase (3HB6H), which is an NADH-dependent flavoprotein . This enzyme converts 3-hydroxybenzoate, an important intermediate in the biodegradation of many aromatic hydrocarbons, into other compounds .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract or through the skin . Once absorbed, it is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . This indicates that the compound has high systemic clearance and a short half-life . The oral bioavailability of this compound is approximately 23% .

Result of Action

The primary result of this compound’s action is the prevention of fungal and bacterial growth in products, thereby acting as a preservative . On a molecular level, it is hydrolyzed to p-hydroxybenzoic acid after absorption .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is completely biodegradable, as it is readily metabolized by common soil bacteria . Furthermore, its absorption can be affected by the properties of the gastrointestinal tract or skin through which it is absorbed .

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxybenzoate interacts with various enzymes and proteins in biochemical reactions. It is functionally related to a 3-hydroxybenzoic acid

Cellular Effects

This compound can have various effects on cells. For instance, it has been shown to have neurotrophic and anti-apoptotic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. For instance, it has been suggested that it may be metabolized through the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, the loss of –O and –CO2, isomerization, methylation, sulfate conjugation, the loss of –CH2O and –O and glycine conjugation, glycine conjugation, the loss of two –O groups and alanine conjugation, the loss of –CH2O and –O and glucose conjugation, glucuronidation, glucose conjugation, etc., in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed that the compound has lifespan extension effects on C. elegans

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that systemic exposure to parabens in the neonatal population, in particular propyl-parabens (PPB), remains a concern

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been suggested that it may be involved in the benzoyl-CoA pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional synthesis of methyl 3-hydroxybenzoate involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid. This method, however, poses environmental and safety concerns due to the corrosive nature of sulfuric acid .

Industrial Production Methods: In industrial settings, more environmentally friendly catalysts are being explored to replace sulfuric acid. One such method involves the use of hydroxybenzenesulfonic acid as a catalyst. The reaction typically takes place in a three-neck flask with a molar ratio of 3-hydroxybenzoic acid to methanol of 1:4, and the reaction is carried out under microwave irradiation to enhance the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate (Methylparaben): Used as a preservative in cosmetics and pharmaceuticals.

    Ethyl 3-hydroxybenzoate: Similar in structure but with an ethyl group instead of a methyl group.

    Propyl 4-hydroxybenzoate: Another paraben used as a preservative.

Uniqueness: Methyl 3-hydroxybenzoate is unique due to its phenolic hydroxyl structure, which imparts stronger antibacterial properties compared to benzoic acid and sorbic acid. This makes it a more effective preservative in various applications .

Properties

IUPAC Name

methyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCHDXIBAQWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173071
Record name Methyl 3-hydroxybenzoate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19438-10-9
Record name Methyl 3-hydroxybenzoate
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Record name Methyl 3-hydroxybenzoate
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Record name Methyl 3-hydroxybenzoate
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Record name Methyl 3-hydroxybenzoate
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Record name METHYL 3-HYDROXYBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the antifungal activity of Methyl 3-hydroxybenzoate?

A1: While this compound itself has not been extensively studied for its antifungal properties, a closely related compound, Hexyl 2-formyl-3-hydroxybenzoate, isolated from the bulb mite Rhizoglyphus robini, exhibits significant antifungal activity. [] This suggests that the 3-hydroxybenzoate moiety may play a role in antifungal activity. Further research is needed to determine the specific antifungal properties of this compound itself.

Q2: Are there any known natural sources of this compound?

A2: Yes, this compound has been identified as one of the aglycones present in the needles of the common juniper (Juniperus communis L.). [] It was found alongside other volatile compounds in a study analyzing both the essential oil and glycosidically bound volatiles of the plant. This suggests a potential role of this compound in the juniper's aroma profile.

Q3: How does the structure of this compound relate to its potential for enzymatic modifications?

A3: this compound's structure makes it a suitable substrate for esterases, a class of enzymes that hydrolyze esters. [] Specifically, the ester bond between the methyl group and the carboxyl group of the 3-hydroxybenzoic acid can be cleaved by these enzymes. This characteristic is significant as it highlights the compound's susceptibility to enzymatic transformations in biological systems.

Q4: Has this compound been investigated in the context of conformational analysis?

A4: Yes, this compound has been used as a benchmark molecule in computational chemistry studies to evaluate the reliability of the CIS (Configuration Interaction Singles) method for predicting molecular geometries and electronic transitions. [] Its well-defined conformational landscape and experimentally known properties make it a valuable reference point for validating computational models.

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